N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a unique structure combining thiazole, benzodiazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzodiazole intermediates, followed by their coupling with a phenyl group. The final step involves the formation of the thiadiazole ring and the acetylation to yield the target compound. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]METHYLAMINE
- **N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]ETHANOL
Uniqueness
What sets N-[5-(4-{[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C21H16N6OS2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[5-[4-[[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]methyl]phenyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H16N6OS2/c1-13(28)23-21-26-25-20(30-21)15-8-6-14(7-9-15)10-27-18-5-3-2-4-16(18)24-19(27)17-11-29-12-22-17/h2-9,11-12H,10H2,1H3,(H,23,26,28) |
InChI Key |
SCDLAKFNTGCUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C5=CSC=N5 |
Origin of Product |
United States |
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